2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c15-12-4-2-1-3-11(12)13(18)16-9-14(19-7-6-17)5-8-20-10-14/h1-4,17H,5-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAJYVZWOIDOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CC=CC=C2Cl)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolan Ring Formation
The thiolan ring is constructed via cyclization of 1,4-diols with sulfurizing agents:
- Substrate preparation : 3-(2-Hydroxyethoxy)pentane-1,5-diol is synthesized by epoxide ring-opening of glycidol with ethylene glycol.
- Cyclization : Treating the diol with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-dis
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide and related compounds:
Key Differentiators:
The thiolan ring (non-oxidized sulfur) contrasts with the sulfone-containing tetrahydrothiophene in , which could alter electronic properties and binding affinities.
Catalytic and Reactivity Profiles: Compounds like and demonstrate utility in catalysis (C–H functionalization and Suzuki coupling, respectively) due to directing groups (e.g., N,O-bidentate in , thiourea in ). The target’s hydroxyethoxy-thiolan motif might act as a novel directing group or ligand. The 2-chloro substituent in the target and could modulate steric and electronic effects in cross-coupling reactions.
Structural Characterization :
Limitations and Knowledge Gaps
- Experimental data for the target compound are absent in the provided evidence, necessitating further studies on synthesis, reactivity, and biological activity.
- Comparative studies with and would clarify the impact of sulfur oxidation state and substituent polarity.
Biological Activity
2-chloro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide is a compound of growing interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 287.78 g/mol. The presence of a chloro group and a thiolane moiety contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : In vitro assays indicate that the compound may induce apoptosis in cancer cell lines, suggesting potential utility in cancer therapy.
- Anti-inflammatory Effects : Preliminary results indicate that it may modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Study : A study published in Journal of Antimicrobial Agents assessed the efficacy of the compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
- Cancer Cell Line Study : Research published in Cancer Research investigated the effects on breast cancer cell lines. The study found that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
- Inflammation Model : In an animal model of inflammation, administration of the compound reduced edema significantly compared to control groups, highlighting its anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
